
4-Amino-6-chloro-2,3-dihydro-1H-inden-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-6-chloro-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that includes an indanone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-chloro-2,3-dihydro-1H-inden-1-one typically involves the chlorination of 2,3-dihydro-1H-inden-1-one followed by amination. One common method includes:
Chlorination: Reacting 2,3-dihydro-1H-inden-1-one with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the 6-position.
Amination: Treating the chlorinated product with ammonia or an amine under suitable conditions to replace the chlorine atom with an amino group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.
化学反应分析
Types of Reactions
4-Amino-6-chloro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to convert the indanone core to more oxidized derivatives.
Reduction: Employing reducing agents such as sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions where the amino or chloro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines for amination reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indanone derivatives.
科学研究应用
4-Amino-6-chloro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its biological activity and potential as a lead compound in drug discovery.
作用机制
The mechanism of action of 4-Amino-6-chloro-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
相似化合物的比较
Similar Compounds
2,3-Dihydro-1H-inden-1-one: The parent compound without the amino and chloro substituents.
6-Chloro-2,3-dihydro-1H-inden-1-one: Lacks the amino group.
4-Amino-2,3-dihydro-1H-inden-1-one: Lacks the chloro group.
Uniqueness
4-Amino-6-chloro-2,3-dihydro-1H-inden-1-one is unique due to the presence of both amino and chloro groups, which can significantly influence its chemical reactivity and biological activity
属性
分子式 |
C9H8ClNO |
|---|---|
分子量 |
181.62 g/mol |
IUPAC 名称 |
4-amino-6-chloro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H8ClNO/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2,11H2 |
InChI 键 |
BSIGVYWUHZIPCB-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)C2=C1C(=CC(=C2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




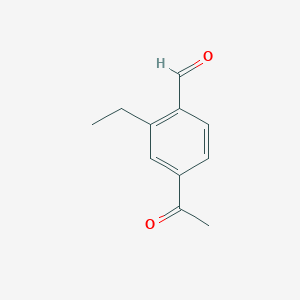

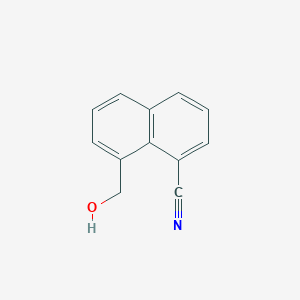
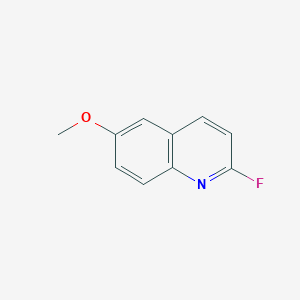
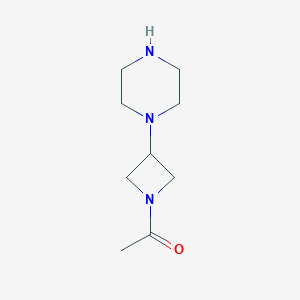
![(5-Methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15070972.png)


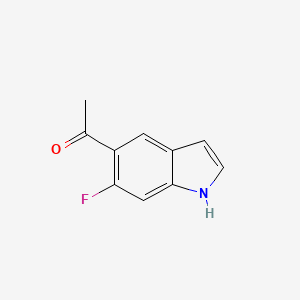
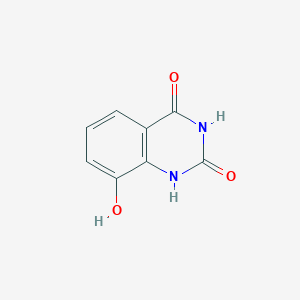
![6-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B15071010.png)

